molecular formula C33H64O2 B14520864 Tritriacontane-12,14-dione CAS No. 63142-47-2

Tritriacontane-12,14-dione

Cat. No.: B14520864
CAS No.: 63142-47-2
M. Wt: 492.9 g/mol
InChI Key: IXYSMBBIFVNPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tritriacontane-12,14-dione is a high-molecular-weight organic compound with the molecular formula C33H64O2 and a molar mass of 492.86 g/mol . It belongs to the chemical class of beta-diketones, characterized by two carbonyl groups separated by a single carbon atom . This structure is known for its ability to form stable complexes with metal ions, making beta-diketones valuable as ligands in coordination chemistry and as precursors in the synthesis of heterocyclic compounds . The compound is identified as a constituent that has been detected in fats and oils, suggesting potential as a biomarker in analytical and food chemistry research . As a long-chain aliphatic diketone, it may be of interest in studies focused on the development of organic semiconductors, polymer materials, and supramolecular chemistry due to its potential self-assembly and electronic properties. This compound is provided for laboratory and research applications only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

63142-47-2

Molecular Formula

C33H64O2

Molecular Weight

492.9 g/mol

IUPAC Name

tritriacontane-12,14-dione

InChI

InChI=1S/C33H64O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28-30-33(35)31-32(34)29-27-25-23-21-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

IXYSMBBIFVNPAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCC

Origin of Product

United States

Chemical Structure and Properties of Tritriacontane 12,14 Dione

Elucidation of the Molecular Structure

The molecular structure of Tritriacontane-12,14-dione is defined by a long, unbranched 33-carbon (tritriacontane) chain. The defining feature is the 1,3-dicarbonyl system, with the two ketone (C=O) groups positioned at carbons 12 and 14. The presence of the methylene (B1212753) group at carbon 13 between the two carbonyls is characteristic of a β-diketone. This structure, like other β-diketones, can exist in equilibrium between its diketo form and two enol tautomers, where a proton is transferred from the central methylene to one of the carbonyl oxygen atoms, forming a hydroxyl group and a carbon-carbon double bond.

Physicochemical Properties

This compound is a high-molecular-weight organic compound. As a long-chain aliphatic molecule, it is hydrophobic and insoluble in water, but soluble in nonpolar organic solvents like chloroform. nih.gov Its properties are largely analogous to other long-chain alkanes and their derivatives found in natural waxes, being a solid at room temperature with a relatively high melting point. cymitquimica.com

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₃H₆₄O₂ chemspider.com
Average Mass492.873 Da chemspider.com
Monoisotopic Mass492.490631 Da chemspider.com
Physical StateSolid at room temperature cymitquimica.com
SolubilityInsoluble in water; Soluble in organic solvents cymitquimica.com

Spectroscopic Data

The definitive identification of this compound and the determination of its specific isomeric structure rely heavily on mass spectrometry (MS), often coupled with gas chromatography (GC-MS). In the mass spectrum, the compound exhibits fragmentation patterns that help locate the positions of the ketone groups along the carbon chain. mdpi.com

To resolve ambiguity with other isomeric β-diketones, chemical derivatization is a common strategy. Treatment of the β-diketone with hydrazine (B178648), for example, converts it into a stable pyrazole (B372694) derivative. mdpi.comsemanticscholar.org The resulting pyrazole has a distinct mass fragmentation pattern that unambiguously confirms the original positions of the dicarbonyl moiety. mdpi.comsemanticscholar.org Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the C=O stretching of the ketone groups and, in its enol form, broad O-H stretching and C=C stretching bands.

Isolation and Advanced Characterization Methodologies

Extraction Techniques from Biological Matrices

The initial step in studying tritriacontane-12,14-dione involves its isolation from the biological source, typically the epicuticular wax of plants. The choice of extraction technique depends on the plant material and the desired scale of extraction. A common and straightforward method involves washing or dipping the intact plant parts, such as leaves or fruits, in a non-polar solvent for a short period. cdnsciencepub.combeilstein-journals.org This approach minimizes the co-extraction of intracellular lipids.

Common solvents and methods for extraction include:

Solvent Washing/Dipping: Plant materials are briefly swirled in solvents like light petroleum, chloroform, or diethyl ether to dissolve the surface waxes. cdnsciencepub.combeilstein-journals.orgnih.gov For instance, the wax from Triticum compactum has been extracted by swirling the plants in light petroleum. cdnsciencepub.com

Soxhlet Extraction: For more exhaustive extraction, especially from dried and ground plant biomass, a Soxhlet apparatus is employed. nih.gov This technique uses solvents such as hexane, chloroform, or acetone (B3395972) over an extended period (e.g., 8-24 hours) to ensure a thorough removal of lipophilic compounds. nih.gov

Supercritical Fluid Extraction (SFE): A more advanced and environmentally benign method utilizes supercritical CO2. core.ac.uk SFE offers the advantage of tunable solvent properties by altering pressure and temperature, allowing for more selective extraction of wax components. core.ac.uk

Following the initial extraction, the solvent is typically evaporated under a vacuum to yield the crude wax extract, which then requires further purification.

Chromatographic Separation and Purification Strategies

Crude wax extracts are complex mixtures containing numerous compounds, including alkanes, alcohols, fatty acids, and other β-diketone homologs. Isolating this compound requires effective chromatographic techniques.

A primary challenge in the separation of β-diketones is their tendency to produce poor peak shapes and co-elute with structurally similar homologs. researchgate.net

Key chromatographic strategies include:

Column Chromatography (CC): This is a fundamental purification step. Crude extracts are often first passed through a silica (B1680970) gel or silicic acid column. cdnsciencepub.com Elution is performed using a gradient of non-polar to progressively more polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, to separate different compound classes.

High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is employed. Reversed-phase columns, like C18, with mobile phases such as acetonitrile/water mixtures, are common. However, the analysis of underivatized β-diketones can be problematic due to their keto-enol tautomerism, leading to broad or split peaks. researchgate.net The use of mixed-mode stationary phase columns, which combine reversed-phase and ion-exchange mechanisms, has been shown to significantly improve peak shape and resolution for these compounds. researchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the fractions obtained from column chromatography and for method development, allowing for a quick assessment of the separation efficiency. cdnsciencepub.comtandfonline.com

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Once a purified sample is obtained, its molecular structure is confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomers and Hydroxyl Group Configurations

NMR spectroscopy is a powerful tool for the definitive structural elucidation of β-diketones. Both ¹H and ¹³C NMR provide critical information about the molecular framework. The analysis is often performed on homologous β-diketones, with the data being transferable to this compound.

For the related compound hentriacontane-14,16-dione, the ¹H NMR spectrum shows characteristic signals for the terminal methyl groups, the long methylene (B1212753) (-(CH₂)n-) chain, the α-methylene protons adjacent to the carbonyls, and a distinctive signal for the enolic proton. cdnsciencepub.com ¹³C NMR can distinguish the carbonyl carbons from the enolic carbon. uq.edu.au

Table 1: Representative NMR Chemical Shift Data for Long-Chain β-Diketones

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Terminal CH₃ ~0.87 - cdnsciencepub.com
Methylene (-(CH₂)n-) ~1.25 - cdnsciencepub.com
α-CH₂ (next to C=O) ~2.19 (triplet) - cdnsciencepub.com
Enolic CH ~5.31 (singlet) ~89.9 cdnsciencepub.comuq.edu.au
Ketone C=O - ~211.8 uq.edu.au

Data based on homologous β-diketones like hentriacontane-14,16-dione.

NMR is also crucial for determining the position of additional functional groups, such as a hydroxyl group in hydroxy-β-diketones, a class of related natural products. cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Structural Confirmation

GC-MS is the workhorse technique for analyzing the composition of complex plant wax extracts. It allows for the separation and identification of individual components, including this compound. csic.esresearchgate.net The analysis is typically performed using high-temperature capillary columns suitable for high molecular weight lipids. csic.esacs.org

This compound was identified for the first time in the cuticular wax of rabbiteye blueberries (Vaccinium ashei) using GC-MS. researchgate.net It has also been reported in wheat straw extracts. csic.esscispace.com

The mass spectrum of a β-diketone provides a fragmentation pattern that aids in its identification. The fragmentation of a similar compound, hentriacontane-14,16-dione, shows characteristic ions resulting from cleavage around the diketone moiety, which can be extrapolated to identify other homologs. researchgate.net

Table 2: Key Mass Fragments Observed in the GC-MS Analysis of a Homologous β-Diketone (Hentriacontane-14,16-dione)

m/z (mass/charge) Proposed Fragment Assignment Reference
100 [CH₃(CH₂)₄C(OH)=CH-C≡O]⁺ researchgate.net
239 [CH₃(CH₂)₁₃C(O)CH₂C(O)]⁺ researchgate.net
267 [CH₃(CH₂)₁₄C(O)CH₂C(OH)=CH]⁺ researchgate.net

Data from a closely related C31 β-diketone provides a model for the fragmentation of this compound.

Chemical Derivatization for Enhanced Mass Spectrometric Analysis (e.g., Pyrazole (B372694) Derivatives, Silyl Enol Ethers)

Direct GC-MS analysis of β-diketones can sometimes be hampered by their thermal instability and keto-enol tautomerism. researchgate.net Chemical derivatization converts the analyte into a more stable and volatile form, improving chromatographic separation and providing more definitive mass spectra. jfda-online.comresearchgate.net

Pyrazole Derivatives: Reaction of the β-diketone with hydrazine (B178648) converts the dicarbonyl moiety into a stable pyrazole ring. nih.gov This derivatization improves chromatographic resolution and yields characteristic mass fragments that are useful for confirming the structure and differentiating between positional isomers. semanticscholar.org

Silyl Enol Ethers: The enolic form of the β-diketone can be reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) enol ether. nih.govacs.org This process increases the volatility of the compound and produces a derivative with a distinct and often more easily interpretable mass spectrum, confirming the presence of the β-diketone structure. nih.govsemanticscholar.org

Microscopic and Imaging Techniques for Surface Wax Morphology

This compound is a building block of the epicuticular wax layer, which often self-assembles into intricate, three-dimensional microstructures on the plant surface. nih.gov The morphology of these wax crystals is largely determined by their chemical composition. core.ac.uk

β-diketones, including this compound and its homologs, are known to be key components in the formation of tubular wax structures. beilstein-journals.orgcore.ac.ukresearchgate.net These hollow tubules are a common feature on the surfaces of various plants, including many grasses and blueberry fruits. nih.govscience.gov

Techniques used to visualize these structures include:

Scanning Electron Microscopy (SEM): SEM is the most common method for imaging the surface topography of plant cuticles. It provides high-resolution images that clearly show the shape, size, and distribution of epicuticular wax crystals, such as platelets and tubules. beilstein-journals.orgcore.ac.uknih.gov

Atomic Force Microscopy (AFM): AFM can be used to study the formation process of wax crystals in real-time. beilstein-journals.org It provides three-dimensional surface profiles at a very high resolution, allowing researchers to observe the self-assembly of wax molecules into larger structures. nih.gov

Studies on recrystallized waxes have shown that the primary components, like β-diketones, are responsible for determining the shape of the resulting crystals, confirming their crucial role in defining the surface architecture of the plant cuticle. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Hentriacontane-14,16-dione
Tritriacontane-16,18-dione (B157729)
Nonacosane-12,14-dione
Hentriacontane-10,12-dione
Triacontane-14,16-dione
Dotriacontane-14,16-dione
Tetratriacontane-16,18-dione
Hydroxy-β-diketones
Hexane
Chloroform
Acetone
Diethyl ether
Light petroleum
Acetonitrile
Ethyl acetate
Hydrazine

Scanning Electron Microscopy (SEM) of Wax Crystals

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the micromorphology of epicuticular wax crystals. This technique provides detailed surface topography, revealing the shape, size, and distribution of wax structures as they naturally occur on the plant cuticle or as they recrystallize on artificial surfaces.

β-Diketones, including compounds like this compound, are primary determinants of specific wax crystal shapes, most notably hollow tubules. mdpi.comresearchgate.net SEM analysis of plant surfaces where β-diketones are prevalent frequently shows a dense layer of these tubular structures. mdpi.com For instance, a study investigating the cuticular wax of nine blueberry cultivars utilized SEM to examine the fruit surface morphology. The results showed that the surfaces were covered in a large amount of tubular wax crystals. researchgate.net Within this study, this compound was identified as a key β-diketone specifically in rabbiteye (Vaccinium ashei ) blueberries. researchgate.net

SEM studies on other plants rich in β-diketones, such as certain wheat (Triticum aestivum ) and Eucalyptus species, have further characterized these structures. In wheat, tubules are associated with a high content of β-diketones, contrasting with platelet-shaped crystals which are predominantly composed of primary alcohols. mdpi.com Recrystallization experiments, where wax is extracted and allowed to re-form on a substrate, are also analyzed using SEM. These experiments demonstrate the self-assembly properties of the wax components. Studies on β-diketones from Eucalyptus gunnii show that both extracted wax mixtures and pure β-diketone can reform into tubules on artificial substrates, confirming that this class of compounds is responsible for determining the tubular shape. beilstein-journals.orgbeilstein-journals.org Depending on the substrate and concentration, SEM also reveals other morphologies like platelets and layered structures. beilstein-journals.orgresearchgate.net

Table 1: SEM Observations of β-Diketone-Rich Epicuticular Wax

Plant/Source Predominant Wax Crystal Morphology Associated β-Diketone(s) Reference
Rabbiteye Blueberry (V. ashei ) Tubular This compound researchgate.net
Common Wheat (T. aestivum ) Tubules and Platelets General β-diketones mdpi.com

Atomic Force Microscopy (AFM) for Self-Assembly Studies

Atomic Force Microscopy (AFM) offers a complementary method to SEM, providing ultra-high-resolution, three-dimensional surface profiles. A key advantage of AFM is its ability to operate in various environments, including liquid, which allows for the real-time observation of dynamic processes like crystal growth and self-assembly without the need for sample dehydration or a vacuum. publish.csiro.aursc.org

AFM has been instrumental in studying the self-assembly of β-diketone waxes. researchgate.net By observing the recrystallization of extracted waxes and pure β-diketones on different substrates, researchers can investigate the fundamental mechanisms of tubule formation. beilstein-journals.orgbeilstein-journals.org These studies confirm that β-diketone tubules are formed through a process of self-assembly. researchgate.netbeilstein-journals.org High-resolution AFM images have provided the first detailed views of recrystallized β-diketone tubules, revealing insights into their growth. beilstein-journals.org

The properties of the underlying substrate have a significant impact on the crystallization process. For example, when β-diketone from Eucalyptus gunnii was recrystallized, experiments showed that:

On polar glass surfaces , flat-lying tubules were the predominant structure formed. beilstein-journals.orgbeilstein-journals.org

On non-polar highly oriented pyrolytic graphite (B72142) (HOPG) surfaces , platelet-like structures were mainly formed. beilstein-journals.orgbeilstein-journals.org

This demonstrates that the final architecture of the wax is determined by both the molecules themselves and their interaction with the substrate. beilstein-journals.orgbeilstein-journals.org Furthermore, AFM can be used to monitor the growth of individual wax tubules in real time. In one study, consecutive scans of a single β-diketone tubule showed its length increasing from 0.9 to 1.4 µm over a period of four hours. researchgate.net This capacity for real-time observation at the nanoscale is crucial for understanding the kinetics and mechanisms of supramolecular self-assembly. publish.csiro.auosti.gov

Table 2: AFM Findings on β-Diketone Self-Assembly

Substrate Observed Structure Key Finding Reference
Polar Glass Mainly flat-lying tubules Substrate polarity influences crystal morphology. beilstein-journals.orgbeilstein-journals.org
Non-polar HOPG Mainly platelets Substrate properties direct the self-assembly pathway. beilstein-journals.orgbeilstein-journals.org

Chemical Synthesis and Synthetic Analogues

General Methodologies for 1,3-Diketone Synthesis

The preparation of 1,3-diketones can be achieved through various chemical and catalytic methodologies. researchgate.net These approaches range from classical condensation reactions to modern catalytic systems designed for efficiency and selectivity. nih.gov

The Claisen condensation represents the most classical and widely utilized method for synthesizing 1,3-diketones. nih.govmdpi.com This reaction involves the carbon-carbon bond formation between two ester molecules or an ester and another carbonyl compound, such as a ketone, in the presence of a strong base. wikipedia.org The product is typically a β-keto ester or a β-diketone. wikipedia.org

Key requirements for a successful Claisen condensation include:

At least one of the reacting molecules must be enolizable, meaning it possesses an α-proton that can be removed to form an enolate anion. wikipedia.org

The base used, often the sodium alkoxide corresponding to the alcohol formed during the reaction (e.g., sodium ethoxide for ethyl esters), must not interfere with the reaction through side reactions like nucleophilic substitution. wikipedia.org

The reaction necessitates a stoichiometric amount of base because the final deprotonation of the newly formed β-dicarbonyl compound is the thermodynamic driving force for this otherwise endergonic reaction. wikipedia.org

Numerous modifications to the classical Claisen condensation have been developed to improve yields and simplify procedures. bohrium.com For instance, a direct synthesis of β-diketones from carboxylic acids and ketones has been achieved using a system of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH). beilstein-journals.org This method allows for the direct activation of both the carbonyl and methylene (B1212753) components. beilstein-journals.org Another approach involves the condensation of 2-acetylthiophene (B1664040) with fluorinated esters in the presence of bases like sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt). nih.gov The purification of the resulting diketones can often be facilitated by forming copper chelate complexes, which are then decomposed to yield the pure product. nih.govd-nb.info

Alternative synthetic routes to 1,3-diketones include the hydration of alkynones and decarboxylative coupling reactions.

Hydration of Alkynones: Alkynones serve as valuable precursors for 1,3-diketones. nih.gov The hydration of the alkyne triple bond leads directly to the diketone structure. While traditional methods often required harsh acidic conditions or catalysts like PtCl₄, recent advancements have focused on milder reaction conditions. nih.gov For example, gold(I)-catalyzed regioselective hydration of alkynones in methanol (B129727) with a silver salt cocatalyst provides an efficient route to both aromatic and heteroaromatic 1,3-diketones. nih.govresearchgate.net Another mild method involves treating alkynones with oximes in the presence of a phosphine (B1218219) catalyst. nih.gov

Decarboxylative Coupling Reactions: Transition metal-catalyzed decarboxylative coupling has emerged as a powerful tool for forming C-C bonds. nih.gov This method can be applied to the synthesis of 1,3-diketones by coupling α-oxocarboxylic acids with other reactants. These acids act as in situ acyl anion equivalents by extruding carbon dioxide. nih.gov For example, the cross-coupling between potassium 2-oxo-phenylacetate and 2-bromo-1-phenylethanone can yield a 1,3-diketone. nih.gov Mechanistic studies have shown that in some cases, the reaction can be catalyzed by the potassium bromide (KBr) byproduct. nih.gov Other protocols involve the direct decarboxylative coupling of aryl propiolic acids and their subsequent oxidation, catalyzed by copper salts, to form diaryl 1,2-diketones, which are structurally related to 1,3-diketones. acs.org

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability.

Biocatalysis: Enzymes offer a green alternative for chemical synthesis. Ketoreductases (KREDs), for example, have been extensively used for the asymmetric reduction of keto groups, which is a key step in producing chiral molecules. researchgate.net While primarily focused on reductions, biocatalytic approaches are being explored for various transformations in organic synthesis.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions without the need for a metal center. For the synthesis of 1,3-diketones, N-heterocyclic carbenes (NHCs) have been employed as effective organocatalysts. nih.gov

Metal-Based Catalysis: Transition metal catalysis is widely used in the synthesis of diketones. Palladium-catalyzed reactions, for instance, have been used to create sterically congested all-carbon quaternary centers through the cascade diarylation of acyclic 1,3-diketones with aryl bromides. acs.org Iron(III) salts can catalyze the retro-Claisen condensation, which is the cleavage of a C-C bond in a 1,3-diketone to produce esters or ketones. researchgate.net A catalytic oxidative cleavage of 1,3-diketones to form carboxylic acids can be achieved using molecular iodine as a catalyst under aerobic photooxidation conditions. organic-chemistry.org

The central methylene group of 1,3-diketones is acidic and can be readily functionalized, leading to a wide array of substituted derivatives. cambridgescholars.com This α-functionalization is crucial for creating branched β-dicarbonyl compounds. nih.gov

Common functionalization reactions include:

Alkylation: Selective monoalkylation of β-diketones can be achieved using alcohols in the presence of an acid catalyst like trifluoromethanesulfonic acid. bohrium.com

Michael Addition: The addition of 1,3-dicarbonyl compounds to α,β-unsaturated systems like methyl vinyl ketone or nitrostyrenes is a fundamental C-C bond-forming reaction. cambridgescholars.com This can be performed under solvent-free conditions or using bifunctional organocatalysts to achieve asymmetry. cambridgescholars.com

Amination: The direct installation of an amino group at the α-position is a valuable transformation. Oxidative amination using ammonia (B1221849) and a hypochlorite (B82951) oxidant under phase-transfer catalysis has been shown to be effective for reactive enolate precursors like cyclic β-ketoesters. wiley.com

Coupling Reactions: Aerobic photocatalytic oxidative coupling reactions can be used to synthesize methylene-bridged 1,3-diketones. cambridgescholars.com

Synthetic Routes to Tritriacontane-12,14-dione and its Isomers

This compound is a long-chain β-diketone found in the epicuticular wax of various plants, including the grasses Festuca glauca and Panicum virgatum. cdnsciencepub.comresearchgate.net Its synthesis, along with that of its isomers, generally follows the principles established for other long-chain β-diketones.

Two general methods have been developed for preparing these compounds. nih.gov

Malonate-type Alkylation: This route involves the alkylation of acid chlorides derived from fatty acids using a malonate synthetic equivalent.

Acetylenic Coupling: A more direct method consists of coupling long-chain acetylenes with fatty acid chlorides, followed by hydrolysis of the resulting intermediate. nih.gov

While specific laboratory syntheses of this compound are not extensively detailed in the literature, its presence has been confirmed in nature. For instance, the leaf wax of Little Club wheat (Triticum compactum) was found to contain hentriacontane-14,16-dione, a closely related isomer. cdnsciencepub.com The structural identification of these long-chain diketones often requires derivatization, such as treatment with hydrazine (B178648) to form pyrazole (B372694) derivatives, which can then be analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com This technique helps to unambiguously determine the position of the diketone moiety along the long alkyl chain. mdpi.com

Several isomers of this compound have been identified from natural sources, particularly from the waxes of Dianthus species. nih.gov

Table 1: Naturally Occurring Long-Chain β-Diketone Isomers

Compound NameCarbon Chain LengthKetone PositionsNatural Source Examples
Nonacosane-12,14-dione2912, 14Triticum aestivum (wheat) nih.gov
Hentriacontane-14,16-dione3114, 16Triticum compactum, Dianthus spp. cdnsciencepub.com
This compound 33 12, 14 Festuca glauca, Panicum virgatum cdnsciencepub.comresearchgate.net
Tritriacontane-16,18-dione (B157729)3316, 18Dianthus spp., Eucalyptus globulus nih.gov
Tetratriacontane-16,18-dione3416, 18Dianthus spp. nih.gov
Pentatriacontane-16,18-dione3516, 18Eucalyptus globulus

The identification of these compounds, such as triacontane-14,16-dione and dotriacontane-14,16-dione, as new natural products from Dianthus species highlights the diversity of these molecules in plant waxes. nih.gov

Development of this compound Derivatives and Analogues

The development of derivatives and analogues of this compound primarily involves modifications to the core β-diketone structure or the long alkyl chains. A significant naturally occurring derivative is 5(S)-5-hydroxythis compound, which has been isolated from the epicuticular wax of Eragrostis curvula alongside this compound itself. researchgate.netresearchgate.net This demonstrates that hydroxylation of the alkyl chain is a biosynthetic pathway for creating functionalized analogues in nature.

Synthetic efforts can be directed toward creating functionalized derivatives by applying the α-functionalization methodologies described previously. bohrium.comcambridgescholars.com Furthermore, the diketone moiety itself can be used as a scaffold for synthesizing other molecules. For example, 1,3-diketones react with hydrazine to form pyrazoles, a class of heterocyclic compounds. bohrium.com By introducing functional groups onto the alkyl chains or at the α-carbon, chemists can create novel analogues with tailored properties for applications in materials science or as chemical probes. rsc.orgcymitquimica.com

Hydroxy-β-Diketone Analogues (e.g., 5-hydroxythis compound)

The introduction of a hydroxyl group to the long aliphatic chain of β-diketones creates a class of compounds known as hydroxy-β-diketones. These analogues are found in nature and are of significant interest.

Research Findings: A primary example of this class is 5-hydroxythis compound. This compound is a major component of the epicuticular wax of certain plants. In lowland ecotypes of switchgrass (Panicum virgatum), the characteristic bluish tint of the leaves is attributed to the presence of abaxial leaf wax, which is primarily composed of this compound and 5-hydroxythis compound. nih.govresearchgate.net The configuration of the hydroxyl group in the compound from Panicum virgatum is noted to be consistent with that of hydroxy β-diketones found in festucoid grasses. researchgate.net

Quantitative analysis of the epicuticular wax of Eragrostis curvula (Weeping lovegrass) reveals that it contains this compound (47%) and 5(S)-5-hydroxythis compound (14%) as major constituents. researchgate.net Another related compound, 4-hydroxytritriacontane-16,18-dione, has been isolated from the leaf wax of Eucalyptus globulus. thcdn.comnih.gov While a positional isomer, its discovery highlights the natural occurrence of hydroxylated very-long-chain β-diketones. thcdn.comnih.gov

General synthetic methodologies for β-diketones, such as Claisen condensation, hydration of alkynones, or various catalytic approaches, represent plausible routes for the laboratory synthesis of these hydroxy-β-diketone analogues, although specific synthetic pathways for 5-hydroxythis compound are not extensively detailed in the literature. mdpi.com

Table 1: Examples of Hydroxy-β-Diketone Analogues

Compound NameMolecular FormulaParent CompoundNatural Source(s)
5-hydroxythis compoundC₃₃H₆₄O₃This compoundPanicum virgatum, Eragrostis curvula researchgate.netresearchgate.netresearchgate.net
4-hydroxytritriacontane-16,18-dioneC₃₃H₆₄O₃Tritriacontane-16,18-dioneEucalyptus globulus thcdn.comnih.gov

Positional Isomers and Chain Length Variants

Variations in the length of the n-alkane chain and the positions of the two ketone groups result in a diverse family of β-diketones found across the plant kingdom. These structural differences influence the physical and chemical properties of the compounds.

Research Findings: The parent alkane for the titular compound is tritriacontane, a 33-carbon chain. nih.gov Positional isomers involve shifting the diketone functional group along this chain. For instance, tritriacontane-16,18-dione is a prominent positional isomer found in the leaf wax of Eucalyptus species. thcdn.com

Chain length variants are also common. Hentriacontane-14,16-dione, a C31 β-diketone, is a notable example found in the leaf wax of Little Club wheat. cdnsciencepub.com This compound is a minor component in some Eucalyptus species as well. cdnsciencepub.com The wax of the grass Festuca glauca primarily contains this compound, distinguishing it from the C31 β-diketones found in other grasses. cdnsciencepub.com Barley spike wax contains several β-diketones, including hentriacontane-12,14-dione (C31) and nonacosan-14,16-dione (C29). researchgate.net These variations in chain length and ketone positioning are chemotaxonomically significant, helping to differentiate between plant species and even varieties.

Table 2: Examples of Positional Isomers and Chain Length Variants

Compound NameMolecular FormulaCarbon Chain LengthKetone PositionsNatural Source(s)
This compoundC₃₃H₆₄O₂33C-12, C-14Festuca glauca, Panicum virgatum researchgate.netcdnsciencepub.com
Tritriacontane-16,18-dioneC₃₃H₆₄O₂33C-16, C-18Eucalyptus spp. thcdn.com
Hentriacontane-14,16-dioneC₃₁H₆₀O₂31C-14, C-16Little Club wheat cdnsciencepub.com
Hentriacontane-12,14-dioneC₃₁H₆₀O₂31C-12, C-14Barley researchgate.net
Nonacosan-14,16-dioneC₂₉H₅₆O₂29C-14, C-16Barley researchgate.net

Biological and Ecological Roles of Tritriacontane 12,14 Dione

Contribution to Plant Cuticular Wax Functionality

Tritriacontane-12,14-dione is a component of the plant cuticle, the outermost protective layer of aerial plant parts. nih.govresearchgate.net This waxy layer is a complex mixture of very-long-chain fatty acids and their derivatives, including β-diketones, which are crucial for plant survival and interaction with the environment. nih.govmdpi.com The specific composition of the cuticular wax varies depending on the plant species, organ, and environmental conditions. nih.govnih.gov For instance, this compound has been identified as a key β-diketone in the cuticular wax of rabbiteye blueberries (Vaccinium ashei). nih.govresearchgate.net

The primary function of the plant cuticle is to act as a barrier against uncontrolled water loss. nih.govmdpi.com The hydrophobic nature of cuticular waxes, including β-diketones like this compound, is fundamental to this role. researchgate.net This layer creates a hydrophobic interface that minimizes non-stomatal water loss, which is critical for plant survival, especially under drought conditions. researchgate.net In crops such as barley and wheat, the presence of β-diketones in the epicuticular wax, which forms a visible bluish-white layer known as glaucousness, is associated with drought tolerance and has been selected for in breeding programs. nih.govplos.org The dense, crystalline structures formed by β-diketones are thought to be particularly effective at preventing water evaporation from the plant surface. mdpi.comscispace.com Studies on blueberry fruits have highlighted that the cuticular wax layer, containing compounds like this compound, plays a pivotal role in moisture retention. researchgate.net

The plant cuticle serves as the first line of defense against a range of biotic stressors, including fungal pathogens and herbivorous insects. researchgate.netnih.govoup.com The physical barrier of the wax prevents pathogens from making direct contact with epidermal cells and can hinder the germination of fungal spores. mdpi.commdpi.com The chemical composition of the wax is also significant. Secondary metabolites within the wax can act as deterrents or toxins to insects and microbes. nih.govresearchgate.net While direct studies on this compound are limited, the general function of β-diketones in plant defense is well-established. nih.gov They contribute to a protective surface that mediates interactions with insects and defends against bacterial and fungal pathogens. nih.gov

Mechanistic Investigations of Biological Activity (excluding direct clinical/pharmacological applications)

The biological activities of β-diketones are intrinsically linked to their unique chemical structure, particularly the presence of two carbonyl groups separated by a methylene (B1212753) group.

β-Diketones, including by extension this compound, are recognized for their antioxidant properties. acs.orgnih.gov This activity is largely attributed to two key structural features: the active methylene group and keto-enol tautomerism. acs.orgwiley.comnih.gov

Keto-Enol Tautomerism : β-Diketones exist as an equilibrium mixture of two tautomeric forms: a keto form and an enol form. mdpi.comnuft.edu.uamdpi.com In the enol form, a proton moves from the central carbon to one of the oxygen atoms, creating a hydroxyl group and a carbon-carbon double bond. nuft.edu.uafrontiersin.org The enol tautomer is often stabilized by the formation of a strong intramolecular hydrogen bond, and it is this form that is predominantly associated with antioxidant activity. nuft.edu.uamdpi.com

Active Methylene Moiety : The carbon atom situated between the two carbonyl groups (the active methylene) is particularly reactive. acs.orgwiley.com The hydrogen atoms on this carbon are acidic and can be easily donated. The antioxidant mechanism is believed to involve the scavenging of free radicals, a process in which the active methylene moiety plays a central role. acs.orgnih.gov Studies on related β-diketones, like tetrahydrocurcumin, have shown that the antioxidant activity involves the cleavage of the C-C bond at the active methylene carbon. nih.gov This process effectively neutralizes harmful radicals, protecting cells from oxidative damage. wiley.comnih.gov

Table 1: Key Research Findings on β-Diketone Functionality

Elucidation of Biological Activities in Plants and Other Organisms (acknowledging current research gaps)

This compound is primarily identified as a major constituent of the cuticular wax in several plant species. This wax forms a protective layer on the plant's surface, playing a crucial role in its interaction with the environment.

In the C4 perennial grass Panicum virgatum (switchgrass), particularly in lowland ecotypes, this compound is a principal component of the abaxial leaf wax. researchgate.netresearchgate.net It, along with 5-hydroxythis compound, can constitute up to 69% of the total wax load. researchgate.netresearchgate.net This composition is responsible for the characteristic bluish-white, glaucous appearance of these plants. researchgate.netresearchgate.net The presence of this β-diketone is a distinguishing feature between lowland and upland accessions of switchgrass. researchgate.netresearchgate.net Similarly, the wax of the grass Festuca glauca is predominantly composed of this compound, and the wax of Andropogon hallii also contains it as a main component. cdnsciencepub.comkisti.re.kr

The compound has also been identified in the fruit wax of certain blueberry species. Specifically, it is found in rabbiteye blueberries (Vaccinium ashei), where it is a predominant β-diketone, distinguishing it from highbush blueberries (Vaccinium corymbosum) which primarily contain hentriacontane-10,12-dione. nih.govresearchgate.netmdpi.com In blueberry cultivars, β-diketones, along with triterpenoids, are the most prominent wax compounds. nih.govnih.gov Interestingly, the relative amount of diketones in blueberry cultivars tends to decrease as the fruit ripens. mdpi.comnih.gov

The primary biological activity of this compound is linked to the function of the epicuticular wax layer itself. This layer acts as a hydrophobic barrier, which is critical for plant defense. researchgate.netresearchgate.net

Current Research Gaps: Despite its identification in several plant species, research focusing specifically on the diverse biological activities of this compound is limited. Much of the current understanding is derived from studies on the broader class of β-diketones or the entire wax composition. The specific molecular mechanisms through which this compound contributes to plant physiology beyond forming a physical barrier are not well-elucidated. Furthermore, its presence and potential roles in organisms other than plants remain largely unexplored. Research has been more focused on other β-diketones like hentriacontane-14,16-dione, particularly in cereal crops such as wheat and barley. frontiersin.orgpnas.org

Plant SpeciesLocation of CompoundPrimary Function/Observation
Panicum virgatum (Switchgrass)Abaxial leaf waxMajor component (up to 69%); contributes to glaucousness; provides a protective hydrophobic barrier. researchgate.netresearchgate.net
Festuca glauca (Fescue)Epicuticular waxMajor constituent. cdnsciencepub.com
Andropogon halliiEpicuticular waxMain component. kisti.re.kr
Vaccinium ashei (Rabbiteye Blueberry)Fruit cuticular waxPredominant β-diketone, distinguishing it from other blueberry species; relative content decreases with ripening. nih.govmdpi.com

Ecological Interactions and Functional Significance in Ecosystems

The functional significance of this compound in ecosystems is intrinsically tied to its role within the plant cuticle. The epicuticular wax layer, where this compound is found, represents a critical interface between the plant and its surrounding environment, mediating a variety of ecological interactions. nih.gov

The primary ecological function of the wax layer containing this compound is protection against both biotic and abiotic stresses. mdpi.comnih.gov The hydrophobic barrier created by the wax helps defend plants against insect herbivory and pathogen infections. researchgate.netresearchgate.net This protective function is crucial for plant survival and fitness within its ecosystem.

The composition of cuticular waxes can also mediate interactions with insects. nih.gov While specific studies detailing the interaction of insects with this compound are scarce, the general role of β-diketones in plant defense suggests it likely contributes to deterring herbivory. The physical structure and chemical makeup of the wax can affect insect movement, feeding, and oviposition.

Ecological FactorRole of this compound (as part of cuticular wax)
Biotic Stress Forms a protective barrier against insect herbivory and pathogen infections. researchgate.netresearchgate.netnih.gov
Abiotic Stress Contributes to a hydrophobic layer that reduces non-stomatal water loss, enhancing drought tolerance. pnas.orgfrontiersin.org
Plant-Insect Interactions The wax layer can influence insect behavior, including feeding and egg-laying. nih.gov
Physical Properties Contributes to the glaucous, bluish-white appearance of leaves, which can lower leaf temperature by reflecting sunlight. researchgate.netpnas.org

Advanced Research Perspectives and Future Directions

Structure-Activity Relationship (SAR) Studies for Positional and Hydroxyl Group Variations

Structure-Activity Relationship (SAR) analysis is a key methodology for understanding how a molecule's chemical structure relates to its biological or functional activity. For long-chain β-diketones like tritriacontane-12,14-dione, which are major components of epicuticular waxes in plants like wheat and barley, SAR studies are crucial for elucidating how structural modifications influence the physicochemical properties of the wax layer. researchgate.net

The primary activity of these compounds is related to their role in forming crystalline wax structures on plant surfaces, which provides protection against water loss and environmental stress. oup.com Key structural aspects for SAR studies include the length of the aliphatic chain, the position of the diketone moiety, and the presence of additional functional groups, such as hydroxyl groups.

Positional Variations: The location of the β-diketone group along the tritriacontane chain is critical for its self-assembly properties. Different positional isomers may lead to variations in crystal morphology, melting point, and hydrophobicity. These differences can significantly impact the integrity and functionality of the wax barrier. For example, the specific 12,14-dione positioning is a result of precise biochemical pathways, suggesting an evolutionary advantage to this particular arrangement for forming effective wax tubules. colostate.edunih.gov

Hydroxyl Group Variations: Many plants, including wheat, produce not only β-diketones but also hydroxy-β-diketones. mdpi.comnih.gov The introduction of a hydroxyl group significantly alters the molecule's polarity and its capacity for hydrogen bonding. This modification can affect how the molecules pack together, potentially leading to more stable or functionally distinct crystalline structures within the wax layer. SAR studies focusing on the position and stereochemistry of these hydroxyl groups are essential to determine their specific contribution to properties like drought tolerance, which has been linked to the presence of glaucous, β-diketone-rich wax layers. researchgate.net

Table 1: Potential Effects of Structural Variations on β-Diketone Function
Structural ModificationPotential Effect on Molecular PropertiesPredicted Functional Consequence in Epicuticular Wax
Shift in Diketone Position (e.g., to 10,12-dione)Altered molecular geometry and packing efficiencyChanges in wax crystal morphology and surface wettability
Addition of a Hydroxyl GroupIncreased polarity and hydrogen bonding capabilityEnhanced stability of the wax matrix, altered interaction with UV radiation
Change in Chain LengthModified melting point and van der Waals forcesVariation in the thermal stability and permeability of the cuticle

Theoretical and Computational Chemistry Approaches

Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting the biological activities and interactions of molecules like this compound. longdom.orgwikipedia.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme. nih.govrasayanjournal.co.in In the context of this compound, docking could be used to model its interaction with the active sites of the biosynthetic enzymes responsible for its creation (e.g., DKS, DMH, DMC). Such studies can reveal the structural basis for substrate specificity and the catalytic mechanisms of these enzymes, guiding efforts in protein engineering or the design of specific inhibitors.

QSAR Modeling: QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. uestc.edu.cn For long-chain lipids, a QSAR model could be developed to predict the functional properties of the epicuticular wax (e.g., water repellency) based on the molecular descriptors of its components, including this compound. nih.gov Descriptors such as molecular weight, lipophilicity (LogP), and electronic properties can be correlated with observed wax performance, allowing for the in-silico design of novel wax components with enhanced properties.

A fundamental characteristic of β-diketones is their existence in a dynamic equilibrium between diketo and enol tautomeric forms. scispace.commdpi.comresearchgate.net This tautomerism is critical to the molecule's chemical reactivity and physical properties.

Conformational Analysis: Computational chemistry can be used to predict the three-dimensional structures and relative stabilities of the different conformers and tautomers of this compound. researchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond, creating a quasi-aromatic six-membered ring, which significantly influences its chemical behavior. researchgate.net Understanding the energy landscape of these different forms is crucial for predicting how the molecule will behave and self-assemble in the epicuticular wax matrix.

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. libretexts.orgoregonstate.edupressbooks.pub

IR Spectroscopy: The diketo form typically shows a strong carbonyl (C=O) stretching absorption band around 1715 cm⁻¹. The enol form exhibits a broader, red-shifted C=O stretch due to conjugation and hydrogen bonding. orgchemboulder.com

¹H NMR Spectroscopy: The enol tautomer is characterized by a highly deshielded enolic proton signal (typically >15 ppm) due to the strong intramolecular hydrogen bond. The protons on the carbon adjacent to the carbonyl group in the diketo form typically appear around 2.0-2.7 ppm. oregonstate.edunanalysis.com

Predicting these spectra aids in the identification and quantification of this compound in complex wax mixtures.

Table 2: Tautomeric Forms of this compound
Tautomeric FormKey Structural FeaturePredicted Spectroscopic Marker (¹H NMR)
Diketo FormTwo distinct ketone groups (C=O) at C12 and C14Signal for CH₂ protons between carbonyls (~3.5 ppm)
Enol FormC=C double bond and an intramolecular O-H---O hydrogen bondDeshielded enolic proton signal (>15 ppm)

Genetic and Molecular Basis of β-Diketone Biosynthesis Regulation

The production of this compound and related compounds in plants is not random but is controlled by a sophisticated and highly regulated genetic pathway.

Groundbreaking research in barley and wheat has revealed that the genes responsible for β-diketone biosynthesis are organized into a metabolic gene cluster. nih.gov In barley, this is known as the Eceriferum-cqu (Cer-cqu) locus, while in wheat, the homologous locus is called Wax 1 (W1). nih.govfrontiersin.org These clusters contain three core genes that encode the key enzymes for the pathway. researchgate.netnih.gov

Diketone Metabolism Hydrolase (DMH) / Cer-q: This enzyme is a hydrolase/carboxylesterase. It is proposed to initiate the pathway by intercepting 3-ketoacyl-ACP intermediates from the general fatty acid synthase (FAS) machinery in the plastids. frontiersin.orgresearchgate.net

Diketone Synthase (DKS) or Diketone Metabolism PKS (DMP) / Cer-c: This is a type-III polyketide synthase. It catalyzes the condensation of the 3-ketoacid released by DMH with a long-chain acyl-CoA to form the β-diketone structure. nih.govfrontiersin.org

Diketone Metabolism CYP450 (DMC) / Cer-u: This is a cytochrome P450 enzyme responsible for the subsequent hydroxylation of β-diketones to form hydroxy-β-diketones. nih.govresearchgate.net

The clustering of these genes allows for their coordinated expression, ensuring the efficient production of β-diketones at specific developmental stages and in specific tissues, such as the flag leaf sheath and spikes. mdpi.com

Table 3: Core Enzymes of the β-Diketone Biosynthesis Gene Cluster
Enzyme AbbreviationFull NameBarley GeneFunction in Pathway
DMHDiketone Metabolism HydrolaseCer-qHydrolyzes 3-ketoacyl-ACP to produce 3-ketoacid intermediate
DKS / DMPDiketone Synthase / Diketone Metabolism PKSCer-cCondenses 3-ketoacid with acyl-CoA to form β-diketone
DMCDiketone Metabolism CYP450Cer-uHydroxylates β-diketones to form hydroxy-β-diketones

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful tools for understanding the regulation of wax biosynthesis on a global scale. nih.gov

Transcriptomic Studies: By comparing the gene expression profiles of glaucous (waxy) and non-glaucous (glossy) wheat or barley lines, researchers can identify genes that are differentially expressed and likely involved in wax production. mdpi.commdpi.com These studies have confirmed the high expression of the Cer-cqu / W1 gene cluster in wax-producing tissues. mdpi.com Furthermore, they have identified numerous other upregulated genes involved in precursor supply (fatty acid synthesis and elongation), wax transport across the cell wall, and regulatory networks, including various transcription factors. frontiersin.orgnih.gov For instance, the WAX INDUCER 1 (WIN1) transcription factor in barley has been identified as a master regulator that specifically activates the expression of the Cer-cqu gene cluster. mdpi.com

Proteomic Studies: Proteomic analyses compare the protein profiles of different plant tissues or varieties. mdpi.com By identifying proteins that are more abundant in glaucous lines, researchers can confirm the translation of genes identified through transcriptomics and discover post-translational modifications that may regulate enzyme activity. nih.gov These studies provide a direct link between gene expression and the functional machinery responsible for synthesizing and depositing compounds like this compound onto the plant surface.

Biotechnological Applications and Engineering of this compound Pathways

The tailored production of specialized molecules through biotechnological means is a rapidly advancing field. For a complex, long-chain molecule like this compound, metabolic engineering presents a promising, albeit currently theoretical, pathway for sustainable and controlled synthesis.

Current Landscape and Future Potential:

Metabolic engineering involves the targeted modification of an organism's cellular processes to enhance the production of a desired compound. This approach could be hypothetically applied to produce this compound by introducing or modifying biosynthetic pathways in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are well-understood and commonly used in industrial fermentation processes.

The biosynthesis of long-chain β-diketones in nature involves fatty acid and polyketide synthesis pathways. Future research could focus on identifying the specific enzymes and genes responsible for the elongation of fatty acid chains to 33 carbons and the subsequent introduction of the diketone functionality at the 12th and 14th positions. Once identified, these genetic elements could be assembled into a synthetic pathway and expressed in a suitable microbial host.

Hypothetical Metabolic Engineering Strategy:

A potential strategy for the biotechnological production of this compound could involve the following steps:

Host Selection: Choosing a microbial host with a high flux through its fatty acid synthesis pathway.

Pathway Elucidation: Identifying the enzymatic steps required for the synthesis of the C33 backbone and the introduction of the β-diketone moiety. This may involve enzymes from organisms known to produce similar long-chain compounds.

Gene Sourcing and Optimization: Isolating the genes encoding the necessary enzymes and optimizing their sequences for expression in the chosen host.

Pathway Assembly and Integration: Assembling the genes into a functional pathway and integrating it into the host's genome.

Fermentation Optimization: Developing a fermentation process to maximize the yield of this compound.

This approach, while speculative, is grounded in established metabolic engineering principles and offers a potential route to the sustainable production of this and other complex natural products.

Development of Novel Analytical Probes and Detection Methods

The β-diketone functional group is known for its ability to form stable complexes with a wide range of metal ions. This property has been exploited to develop fluorescent probes for the detection and imaging of metal ions in various biological and environmental systems. The long aliphatic chain of this compound could offer unique properties for the development of novel analytical tools.

Leveraging the β-Diketone Moiety:

The two carbonyl groups in the β-position can exist in equilibrium with an enol form, which can be deprotonated to form a bidentate ligand. This ligand can then coordinate with metal ions. When combined with a fluorophore, this coordination event can lead to a change in the fluorescent properties of the molecule, allowing for the detection of the target ion.

Potential for Novel Probes:

The long C33 chain of this compound could be advantageous in several ways:

Lipophilicity: The long alkyl chain would make the molecule highly lipophilic, enabling it to be incorporated into cell membranes or other lipidic environments. This could allow for the development of probes to detect metal ions within these specific cellular compartments.

Self-Assembly: Long-chain amphiphilic molecules can self-assemble into various nanostructures, such as micelles or vesicles. This compound-based probes could potentially be designed to self-assemble, leading to amplified sensor responses.

Future Research Directions:

The development of analytical probes based on this compound would require significant research and development. Key areas of investigation would include:

Synthesis of Fluorescent Derivatives: The synthesis of derivatives of this compound that incorporate a fluorescent reporter group.

Metal Ion Selectivity: Characterizing the binding affinity and selectivity of these new probes for a range of different metal ions.

Cellular Imaging Applications: Evaluating the potential of these probes for imaging metal ions in living cells and tissues.

The unique structure of this compound suggests that it could be a valuable platform for the development of a new class of lipophilic fluorescent probes with novel applications in bio-imaging and environmental sensing.

Q & A

Q. What are the primary natural sources of tritriacontane-12,14-dione, and what methodologies are recommended for its extraction?

this compound is a β-diketone predominantly found in the leaf waxes of Andropogon hallii and Cymbopogon species (e.g., C. citratus and C. distans). It occurs alongside related compounds like hentriacontane-12,14-dione and hydroxylated derivatives (e.g., 5-hydroxythis compound) in ratios up to 86:8 for β-diketones and 90:8 for hydroxylated forms . Methodology :

  • Extraction : Use non-polar solvents (e.g., hexane or chloroform) for wax dissolution, followed by column chromatography for fractionation.
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual β-diketones.

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

  • Melting Point : 72°C (reported in SDS from Larodan AB) .
  • Solubility : Insoluble in water; soluble in organic solvents like chloroform or hexane .
  • Molecular Formula : C₃₃H₆₈O₂ (derived from SDS data) . Characterization Tools : Differential scanning calorimetry (DSC) for thermal analysis, nuclear magnetic resonance (NMR) for structural confirmation, and gas chromatography-mass spectrometry (GC-MS) for purity assessment .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

Handling :

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in well-ventilated areas to minimize inhalation risks . Storage :
  • Keep in sealed containers under dry, dark conditions (e.g., amber glass vials) at room temperature .
  • Avoid proximity to oxidizers or ignition sources due to decomposition risks under fire, producing carbon monoxide .

Advanced Research Questions

Q. How can researchers address discrepancies in reported purity levels (>95% to >96%) of synthetic this compound across suppliers?

Methodology :

  • Analytical Validation : Employ GC-MS or HPLC coupled with evaporative light scattering detection (ELSD) to quantify impurities .
  • Supplier Cross-Validation : Compare batch-specific certificates of analysis (CoA) and request third-party testing for critical applications .
  • In-House Purification : Use recrystallization in hexane or preparative HPLC to enhance purity .

Q. What experimental strategies are effective for analyzing degradation products of this compound under thermal stress?

Approach :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 100–300°C) to identify decomposition thresholds .
  • GC-MS Profiling : Capture volatile degradation byproducts (e.g., alkanes, ketones) formed during thermal exposure .
  • Infrared Spectroscopy (IR) : Detect functional group changes (e.g., carbonyl stretching) indicative of structural breakdown .

Q. What challenges arise in isolating this compound from plant matrices, and how can they be mitigated?

Challenges :

  • Co-elution with structurally similar β-diketones (e.g., hentriacontane-12,14-dione) during chromatography .
  • Low abundance in plant waxes (<10% in some species) . Solutions :
  • Two-Dimensional Chromatography : Combine normal-phase and reverse-phase HPLC for enhanced resolution .
  • Derivatization : Convert hydroxylated derivatives to trimethylsilyl ethers for improved separation .

Q. How should researchers design systematic reviews to synthesize existing data on this compound’s physicochemical behavior?

Guidelines :

  • Search Strategy : Use databases like SciFinder and Web of Science with keywords: "this compound," "β-diketone stability," and "plant wax chemistry" .
  • Inclusion Criteria : Prioritize peer-reviewed studies with experimental validation (e.g., NMR, XRD data) over computational predictions .
  • Data Synthesis : Tabulate results (e.g., melting points, solubility) across studies to identify outliers or consensus values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.